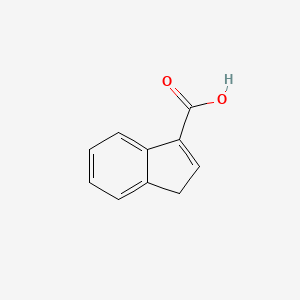

1H-Indene-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3H-indene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,6H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSCUDBGUBVDLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20161940 | |

| Record name | 1H-Indene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14209-41-7 | |

| Record name | Indene-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14209-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indene-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014209417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1H-Indene-3-carboxylic Acid: Properties, Synthesis, and Applications

Introduction: Unveiling a Versatile Synthetic Scaffold

1H-Indene-3-carboxylic acid is a bicyclic aromatic carboxylic acid that has garnered significant interest within the scientific community. Its rigid indene framework, combined with the reactive carboxylic acid moiety, establishes it as a valuable and versatile building block in organic synthesis and medicinal chemistry. The indene core is a privileged structure, meaning it is frequently found in bioactive molecules and natural products, making its derivatives prime candidates for drug discovery programs.[1] This guide provides a comprehensive overview of the core chemical properties, spectroscopic profile, synthesis, and reactivity of this compound, offering field-proven insights for researchers, chemists, and drug development professionals. It is important to distinguish this compound, CAS No. 14209-41-7 , from its isomer, 1H-Indene-1-carboxylic acid (CAS No. 5020-21-3), as their distinct structures impart different chemical behaviors.[2][3]

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. This compound is typically a yellow powder under standard conditions and requires storage in a dry, room-temperature environment to maintain its integrity.[2][4][5]

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈O₂ | [3][6] |

| Molecular Weight | 160.17 g/mol | [5][6] |

| CAS Number | 14209-41-7 | [3][4] |

| IUPAC Name | This compound | |

| Melting Point | 158-159 °C | [4] |

| Boiling Point | 297.6 ± 9.0 °C (Predicted) | [4] |

| Density | 1.312 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 4.24 ± 0.20 (Predicted) | [4] |

| Appearance | Yellow Powder | [2] |

| Storage | Sealed in dry, Room Temperature | [4][5] |

The predicted pKa of approximately 4.24 is consistent with a carboxylic acid group attached to a conjugated system, making it a moderately strong organic acid.[4][7]

Spectroscopic Characterization: A Structural Fingerprint

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. The following sections detail the expected spectral signatures based on its molecular structure.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid functional group. Due to extensive hydrogen bonding, which often leads to the formation of dimers in the solid state, the O-H stretching vibration appears as a very broad and strong band spanning from 2500 to 3300 cm⁻¹.[8][9] This broad absorption frequently overlaps with the sharper C-H stretching peaks of the aromatic and aliphatic portions of the indene ring.[9] The carbonyl (C=O) stretching frequency is also a key diagnostic peak, appearing as an intense band. Because the carbonyl is conjugated with the indene π-system, its absorption frequency is lowered and is expected between 1690-1710 cm⁻¹.[8][9]

Key Expected IR Absorptions:

-

O-H Stretch: 3300-2500 cm⁻¹ (very broad, strong)

-

C-H Stretch (Aromatic & Alkene): ~3100-3000 cm⁻¹ (medium)

-

C-H Stretch (Aliphatic): ~2950-2850 cm⁻¹ (medium)

-

C=O Stretch (Conjugated Acid): 1710-1690 cm⁻¹ (strong, sharp)

-

C=C Stretch (Aromatic/Alkene): ~1600 cm⁻¹ and ~1450 cm⁻¹ (medium)

-

C-O Stretch: 1320-1210 cm⁻¹ (strong)

-

O-H Bend: 1440-1395 cm⁻¹ and 950-910 cm⁻¹ (medium, broad)[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides a detailed map of the hydrogen environments in the molecule. The most downfield and characteristic signal is that of the acidic carboxyl proton (-COOH), which typically appears as a broad singlet between 10-12 ppm.[10] Its chemical shift is sensitive to concentration and solvent due to varying degrees of hydrogen bonding. The protons on the indene ring will appear in the aromatic region (7.0-8.0 ppm) and the alkene/aliphatic region, with specific splitting patterns determined by their coupling with adjacent protons.

¹³C NMR: The carbon NMR spectrum is characterized by the carboxyl carbon signal, which is expected in the downfield region of 165-175 ppm, consistent with a conjugated carboxylic acid.[8] The remaining carbon signals will correspond to the sp² carbons of the aromatic ring and the double bond, as well as the sp³ methylene carbon of the five-membered ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z of 160.17. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).

Synthesis and Purification

While various methods exist for substituted indenes, a common strategy for the core structure involves cyclization reactions. A representative synthesis of a related indene carboxylic acid derivative involves a Perkin reaction, highlighting the use of condensation chemistry to construct the indene system.[11] For the parent this compound, synthesis can be achieved from commercially available precursors, often involving the manipulation of functional groups on a pre-formed indane or indanone skeleton.

A plausible synthetic route could involve the dehydrohalogenation of a halogenated precursor, such as 2-bromo-2,3-dihydro-1H-indene-3-carboxylic acid. This approach leverages the relative ease of introducing a leaving group that can then be eliminated to form the desired double bond.

References

- 1. (1S)-3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid [benchchem.com]

- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. This compound CAS#: 14209-41-7 [m.chemicalbook.com]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound AldrichCPR 5020-21-3 [sigmaaldrich.com]

- 7. chem.indiana.edu [chem.indiana.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

A Senior Application Scientist's In-Depth Guide to the Spectral Analysis of 1H-Indene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indene-3-carboxylic acid (CAS No. 5020-21-3) is a valuable building block in organic synthesis, finding applications in the development of novel therapeutic agents and functional materials.[1][2][3] Its rigid, bicyclic framework and appended carboxylic acid moiety make it a versatile scaffold for molecular design. A thorough understanding of its structural and electronic properties is paramount for its effective utilization, and this is where spectroscopic techniques provide an indispensable toolkit.

This technical guide offers a comprehensive analysis of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, my objective is not merely to present data but to provide a causal understanding of the experimental choices and a robust framework for interpreting the spectral features, thereby ensuring scientific integrity and empowering researchers in their endeavors.

Molecular Structure and Key Features

A foundational understanding of the molecular structure is crucial for interpreting its spectral data. This compound possesses a unique combination of structural elements: an aromatic benzene ring fused to a five-membered ring containing a double bond, and a carboxylic acid group attached to this double bond. This arrangement dictates the chemical environment of each atom and, consequently, its spectroscopic signature.

Molecular Formula: C₁₀H₈O₂[4]

Molecular Weight: 160.17 g/mol [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[5] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the eight protons in the molecule. The chemical shifts are influenced by the electron density around the protons, with electron-withdrawing groups and aromatic rings causing a downfield shift (to higher ppm values).

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -COOH | ~12.0 | Singlet (broad) | - | 1H |

| H2 | ~7.8 | Singlet | - | 1H |

| H4, H7 | ~7.5 - 7.7 | Multiplet | 2H | |

| H5, H6 | ~7.3 - 7.5 | Multiplet | 2H | |

| H1 (CH₂) | ~3.5 | Singlet | 2H |

Interpretation and Rationale:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and is expected to appear as a broad singlet far downfield, typically around 12 ppm.[3][6] Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.

-

Olefinic Proton (H2): The proton on the double bond (C2) is in an electron-deficient environment due to the adjacent carboxylic acid group and the aromatic ring. This leads to a significant downfield shift, predicted to be around 7.8 ppm. It is expected to be a singlet as there are no adjacent protons to couple with.

-

Aromatic Protons (H4, H5, H6, H7): The four protons on the benzene ring will appear in the aromatic region (typically 7.0-8.0 ppm). Their precise chemical shifts and multiplicities will depend on the electronic effects of the fused ring system. They are expected to appear as a complex multiplet due to spin-spin coupling with each other.

-

Methylene Protons (H1): The two protons of the CH₂ group at the 1-position are allylic to the double bond and benzylic to the aromatic ring. This environment will cause a downfield shift to approximately 3.5 ppm. These two protons are chemically equivalent and are not expected to show coupling, thus appearing as a singlet.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the number of non-equivalent carbon atoms and their chemical environments.

Predicted ¹³C NMR Spectral Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~170 - 185 |

| C3 | ~145 |

| C3a, C7a | ~140 - 145 |

| C4, C5, C6, C7 | ~120 - 130 |

| C2 | ~135 |

| C1 (CH₂) | ~30 |

Interpretation and Rationale:

-

Carbonyl Carbon (C=O): The carbon of the carboxylic acid is the most deshielded carbon in the molecule due to the direct attachment of two electronegative oxygen atoms, with a predicted chemical shift in the range of 170-185 ppm.[7]

-

Olefinic and Aromatic Carbons: The carbons of the double bond (C2, C3) and the aromatic ring (C3a, C4, C5, C6, C7, C7a) are expected to resonate in the downfield region of 120-150 ppm.[8] The quaternary carbons (C3, C3a, C7a) will likely have lower intensities compared to the protonated carbons.

-

Aliphatic Carbon (C1): The sp³-hybridized methylene carbon (C1) will appear at the most upfield position, with a predicted chemical shift around 30 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]

Characteristic IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3300 - 2500 | O-H stretch (carboxylic acid) | Strong, very broad |

| 3100 - 3000 | C-H stretch (aromatic & vinyl) | Medium |

| 2950 - 2850 | C-H stretch (aliphatic) | Medium |

| ~1700 | C=O stretch (carboxylic acid) | Strong, sharp |

| ~1600 | C=C stretch (aromatic & vinyl) | Medium |

| 1320 - 1210 | C-O stretch (carboxylic acid) | Strong |

| 950 - 910 | O-H bend (out-of-plane) | Broad |

Interpretation and Rationale:

-

O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the extremely broad absorption band for the O-H stretch, spanning from 3300 to 2500 cm⁻¹.[5][10][11] This broadening is a direct consequence of strong intermolecular hydrogen bonding, which creates a wide range of O-H bond vibrational energies.

-

C=O Stretch: A strong, sharp absorption peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid.[12][13] Conjugation with the double bond of the indene ring may shift this peak to a slightly lower wavenumber compared to a saturated carboxylic acid.

-

C-H Stretches: The spectrum will also display C-H stretching vibrations. Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on sp²-hybridized carbons (aromatic and vinyl), while those below 3000 cm⁻¹ are from the sp³-hybridized methylene group.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bending vibrations (C-O stretch, O-H bend) that are unique to the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.

Predicted Mass Spectrum of this compound:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 160, corresponding to the molecular weight of the compound. Aromatic systems tend to give a relatively stable molecular ion.[7]

-

Key Fragmentation Pathways:

-

Loss of -OH (m/z 143): Cleavage of the C-OH bond is a common fragmentation pathway for carboxylic acids, leading to a peak at [M-17]⁺.

-

Loss of -COOH (m/z 115): The loss of the entire carboxylic acid group as a radical is another characteristic fragmentation, resulting in a prominent peak at [M-45]⁺. This would form a stable indenyl cation.[14]

-

Decarboxylation followed by loss of H (m/z 115): Loss of CO₂ (44 Da) followed by the loss of a hydrogen atom can also lead to the m/z 115 fragment.

-

Visualizing Mass Spectrometry Fragmentation:

Caption: Key fragmentation pathways of this compound in MS.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality, reliable spectral data, adherence to validated experimental protocols is essential.

NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and the acidic proton is less likely to exchange.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan of the empty ATR crystal prior to sample analysis.

-

Ensure good contact between the sample and the crystal.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

-

Ionization:

-

Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

-

Analysis:

-

Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).

-

Detect the ions to generate the mass spectrum.

-

Experimental Workflow Diagram:

Caption: A streamlined workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed and validated understanding of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. By integrating the data from these methods, researchers can confirm the identity and purity of this important synthetic intermediate, enabling its confident use in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to empower scientists to effectively utilize these powerful analytical techniques.

References

- 1. rsc.org [rsc.org]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound, 1-sulfo- | C10H8O5S | CID 575496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. tutorchase.com [tutorchase.com]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Characterization of 1H-Indene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has shown that a thorough understanding of a molecule's fundamental properties is the bedrock of successful research and development. This guide is crafted to provide an in-depth technical overview of 1H-Indene-3-carboxylic acid, a versatile scaffold in medicinal chemistry. We will move beyond a simple recitation of data, delving into the causality behind experimental choices and providing a framework for its synthesis, characterization, and potential applications. The protocols and data presented herein are designed to be a self-validating system, empowering you to confidently utilize this compound in your work.

Introduction to this compound: A Versatile Building Block

This compound is a bicyclic aromatic carboxylic acid that has garnered interest in the field of medicinal chemistry due to its structural features. The indene core is a privileged structure found in a variety of bioactive molecules. The presence of a carboxylic acid moiety provides a handle for further chemical modifications, making it a valuable starting material for the synthesis of more complex molecules, including potential therapeutic agents. The reactivity of the allylic methylene group also offers unique opportunities for derivatization.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₂ | Sigma-Aldrich |

| Molecular Weight | 160.17 g/mol | Sigma-Aldrich |

| Melting Point | 145-148 °C | Chemdad |

| pKa | 3.93 ± 0.20 (Predicted) | Chemdad |

| Appearance | Solid | Sigma-Aldrich |

Synthesis and Purification

The synthesis of this compound can be approached through various routes. A modern and efficient method involves the visible-light-promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones to generate 1H-indene-3-carboxylate esters, followed by hydrolysis.[1][2] This approach is favored for its mild reaction conditions and broad substrate scope.

Synthesis Workflow Diagram

References

Theoretical and Computational Elucidation of Indene Carboxylic Acid Derivatives in Scientific Research

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Indene Carboxylic Acid Scaffold

The indene ring system, a bicyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry and materials science. When functionalized with a carboxylic acid group, the resulting indene carboxylic acid derivatives gain a versatile handle for molecular interactions and further chemical modification. This core structure is present in molecules exhibiting a wide array of biological activities, including potent fungicidal, anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] Beyond the realm of medicine, these derivatives are also gaining attention as key components in the development of advanced materials, such as non-fullerene acceptors for organic solar cells.[4][5][6]

The rational design of novel, highly active compounds based on this scaffold is increasingly reliant on theoretical and computational methods. These in-silico techniques provide profound insights into molecular properties, predict biological activity, and elucidate mechanisms of action, thereby guiding experimental efforts and accelerating the discovery pipeline. This guide serves as a technical resource for researchers, offering a detailed exploration of the core computational methodologies employed in the study of indene carboxylic acid derivatives, grounded in field-proven applications and validated protocols.

Part 1: The Computational Toolkit for In-Silico Analysis

The modern researcher has a powerful arsenal of computational tools to investigate molecules at an atomic level. For indene carboxylic acid derivatives, a multi-faceted approach combining quantum mechanics, molecular mechanics, and statistical modeling provides the most comprehensive understanding.

Quantum Mechanical Methods: Probing the Electronic Landscape with Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of quantum chemistry used to investigate the electronic structure of many-body systems. Instead of solving the complex Schrödinger equation for every electron, DFT simplifies the problem by calculating the total electron density, from which the system's energy and other properties can be derived.

Expertise & Causality: DFT is the method of choice for obtaining highly accurate molecular geometries and electronic properties. For indene carboxylic acid derivatives, this is crucial for:

-

Structural Optimization: Determining the most stable 3D conformation of a molecule, which is the foundational step for all subsequent analyses like docking.

-

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and its potential as a semiconductor in materials science applications.[7]

-

Molecular Electrostatic Potential (MEP): Creating a 3D map of the electrostatic potential on the molecule's surface. This map reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is invaluable for understanding and predicting how a molecule will interact with a biological receptor or another molecule.[1]

-

Spectroscopic Prediction: Simulating vibrational frequencies to help interpret experimental Infrared (IR) spectra, confirming that the synthesized compound matches the theoretical model.[8][9]

This protocol outlines the conceptual steps for performing a DFT calculation on a generic indene carboxylic acid derivative using a program like Gaussian.

-

Structure Input: Build the 3D structure of the indene carboxylic acid derivative using a molecular editor (e.g., GaussView, Avogadro). Ensure correct atom types and initial bond lengths/angles.

-

Calculation Setup:

-

Job Type: Select "Optimization + Frequency". This two-step job first finds the lowest energy conformation and then performs a frequency calculation on the optimized structure to confirm it is a true minimum (no imaginary frequencies).

-

Method: Choose a functional and basis set. A common and reliable combination for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[8] More demanding calculations may use larger basis sets like 6-311+G(d,p) for higher accuracy.

-

Charge and Multiplicity: Specify the total charge of the molecule (usually 0 for neutral molecules) and its spin multiplicity (usually 1 for a singlet state).

-

-

Execution: Submit the calculation to the computational server. The time required will vary depending on the size of the molecule and the level of theory.

-

Analysis:

-

Geometry: Verify that the optimization converged successfully. Analyze the final, low-energy 3D coordinates.

-

Frequencies: Check the output file for the list of vibrational frequencies. Confirm the absence of imaginary frequencies, which indicates a true energy minimum. The calculated frequencies can be compared with experimental IR spectra.

-

Electronic Properties: Examine the output for HOMO and LUMO energies, dipole moment, and MEP surfaces.

-

Caption: A typical workflow for a DFT geometry optimization and frequency calculation.

Molecular Docking: Predicting Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). It is a fundamental tool in structure-based drug design.

Expertise & Causality: By simulating the binding process, docking allows researchers to:

-

Identify Binding Poses: Visualize how a ligand fits into the active site of a protein. This helps understand the key interactions (hydrogen bonds, hydrophobic contacts, etc.) responsible for binding.

-

Estimate Binding Affinity: Docking algorithms use scoring functions to estimate the strength of the protein-ligand interaction, often expressed as a binding energy (e.g., in kcal/mol). This allows for the ranking of different derivatives to prioritize which ones to synthesize.[10]

-

Guide Lead Optimization: If a docking study reveals an unoccupied pocket in the active site, a chemist can rationally design a modification to the indene carboxylic acid scaffold to fill that space, potentially increasing binding affinity and potency. This was a key step in the design of novel indene-based succinate dehydrogenase inhibitors.[1]

This protocol provides a generalized workflow for docking an indene carboxylic acid derivative into a protein target.

-

Preparation of the Receptor (Protein):

-

Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).

-

Using software like AutoDock Tools, remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign Kollman charges.

-

Save the prepared protein structure in the required .pdbqt format.

-

-

Preparation of the Ligand (Indene Derivative):

-

Generate a 3D structure of the ligand, ideally optimized using a method like DFT as described above.

-

Using AutoDock Tools, detect the rotatable bonds and assign Gasteiger charges.

-

Save the prepared ligand in the .pdbqt format.

-

-

Defining the Binding Site (Grid Box):

-

Identify the active site of the protein. This is often known from experimental data or by locating the position of a co-crystallized native ligand.

-

Define a 3D grid box that encompasses this entire active site. The docking search will be confined to this space.

-

-

Running the Docking Simulation:

-

Use AutoDock Vina, providing the prepared receptor, the prepared ligand, and the coordinates and dimensions of the grid box as input.

-

Vina will perform a conformational search, generating multiple possible binding poses and scoring them.

-

-

Analysis of Results:

-

Examine the output file, which contains the coordinates for the top-ranked binding poses and their corresponding binding affinity scores.

-

Visualize the top-ranked pose within the protein's active site using software like PyMOL or Chimera.

-

Analyze the intermolecular interactions (e.g., hydrogen bonds, pi-stacking) between the indene derivative and the protein's amino acid residues to rationalize the binding mode.

-

Caption: Conceptual diagrams of the Lock-and-Key vs. Induced-Fit models of receptor binding.

QSAR: Predicting Biological Activity from Chemical Structure

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

Expertise & Causality: The fundamental principle of QSAR is that the structural properties of a molecule (its size, shape, electronic properties, and lipophilicity) determine its activity. By quantifying these properties using "molecular descriptors," a predictive model can be built. This is invaluable for:

-

Predicting Activity: Estimating the biological activity of newly designed, not-yet-synthesized indene derivatives.[11]

-

Understanding SAR: Identifying which molecular properties are most influential for the desired biological effect. For example, a QSAR model might reveal that higher lipophilicity is correlated with increased antifungal activity.[1]

-

Virtual Screening: Rapidly screening large virtual libraries of compounds to identify promising candidates for synthesis and testing.

A typical QSAR study involves building a model using a "training set" of compounds with known activities and then validating its predictive power on an external "test set" of compounds.[12]

-

Data Set Preparation:

-

Collect a series of structurally related indene carboxylic acid derivatives with experimentally measured biological activity (e.g., IC50 values).

-

Divide the dataset into a training set (typically ~80% of the compounds) for model building and a test set (~20%) for validation.

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a wide range of molecular descriptors using software like PaDEL-Descriptor or Dragon. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., van der Waals volume).

-

-

Model Building:

-

Using the training set, apply a statistical method to find a correlation between the calculated descriptors (independent variables) and the biological activity (dependent variable).

-

Methods can range from simple Multiple Linear Regression (MLR) to more complex machine learning algorithms like k-Nearest Neighbors (kNN) or Gradient Boosting.[12]

-

-

Model Validation:

-

Internal Validation: Use techniques like cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness.

-

External Validation: Use the developed model to predict the activity of the compounds in the test set. The predictive power is judged by statistical metrics like the coefficient of determination (R²) and Root Mean Squared Error (RMSE).[12]

-

-

Interpretation and Application:

-

Analyze the final QSAR equation to understand which descriptors have the most significant impact on activity.

-

Use the validated model to predict the activity of new, virtual compounds.

-

Caption: A flowchart illustrating the key stages of developing and validating a QSAR model.

Part 2: Applications and Case Studies

The true power of these theoretical methods is realized when they are integrated to solve complex scientific problems.

Case Study in Drug Design: Rational Development of Succinate Dehydrogenase Inhibitors (SDHIs)

A recent study detailed the design of novel indene amino acid derivatives as potent fungicides targeting the succinate dehydrogenase (SDH) enzyme.[1]

-

Initial Hypothesis (Docking): The research began by building upon a previous chemical series. Molecular docking simulations were used to hypothesize that replacing a smaller aminocyclobutanecarboxylic acid linker with a bulkier indene amino acid could optimize hydrophobic interactions within a spacious pocket of the SDH enzyme, thereby increasing binding affinity.[1]

-

Synthesis and Validation: A series of 22 indene amino acid derivatives were synthesized and tested. The biological results confirmed the hypothesis, with several compounds showing potent antifungal activity comparable to the commercial fungicide boscalid.[1]

-

Rationalization (QSAR and DFT): To understand the structure-activity relationship in detail, 3D-QSAR modeling was employed. This identified key structural features that enhanced enzymatic inhibition. Furthermore, DFT calculations and MEP analysis were used to corroborate the proposed binding mode from the docking studies, confirming that the electronic properties of the most active compounds were favorable for interaction with the target.[1]

Data Presentation: Enhancement of SDH Inhibition

| Compound | Parent Structure | Compound i18 |

| IC50 (porcine heart SDH) | 3.7257 µM | 0.5026 µM |

| Fold Improvement | - | 7.4-fold |

| (Data sourced from a study on indene amino acid derivatives as SDHIs[1]) |

This case study is a prime example of how a synergistic approach—using docking for hypothesis generation, QSAR for SAR analysis, and DFT for electronic corroboration—can lead to the successful and rational design of highly active compounds.

Case Study in Materials Science: Indene Derivatives as Non-Fullerene Acceptors

The indene scaffold is a critical component in a class of molecules known as non-fullerene acceptors (NFAs), which are revolutionizing the field of organic solar cells (OSCs). Specifically, derivatives based on 1-(dicyanomethylene)-3-oxo-2,3-dihydro-1H-indene are widely used as electron-accepting end-groups in high-performance NFAs.[4][5]

-

Role of Theoretical Chemistry: The performance of an OSC is critically dependent on the relative energy levels of the donor and acceptor materials. Theoretical methods, particularly DFT, are indispensable for predicting the HOMO and LUMO energy levels of newly designed indene-based acceptor molecules before undertaking their complex synthesis.[4] This allows researchers to pre-screen candidates and ensure favorable energy level alignment for efficient charge separation.

-

Structural Confirmation: In some cases, the synthesis of these complex molecules can lead to intermediates whose exact structure is difficult to determine experimentally. Quantum-chemical calculations have been successfully used to resolve structural ambiguities by comparing calculated spectroscopic data (like NMR and IR spectra) with experimental results, thereby confirming the structure of key synthetic intermediates like 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid.[4][5]

Part 3: Future Directions and Conclusion

The theoretical study of indene carboxylic acid derivatives is a dynamic and evolving field. The increasing accuracy of computational methods, coupled with the exponential growth in computing power, is enabling ever more complex and predictive simulations. The integration of machine learning and artificial intelligence with QSAR and molecular design is set to further accelerate the discovery of novel compounds with tailored properties.[12]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. QSAR Model of Indeno[1,2- b]indole Derivatives and Identification of N-isopentyl-2-methyl-4,9-dioxo-4,9-Dihydronaphtho[2,3- b]furan-3-carboxamide as a Potent CK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

1H-Indene-3-carboxylic acid solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 1H-Indene-3-carboxylic Acid

Introduction

This compound is an organic compound featuring an indene core functionalized with a carboxylic acid group. Its structural characteristics make it a valuable intermediate in organic synthesis, including the preparation of chiral derivatizing agents.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is paramount for its effective application, from reaction optimization and purification to formulation and long-term storage. The solubility and stability of a compound are not merely data points; they are foundational parameters that dictate its handling, reactivity, and ultimate utility in a laboratory or manufacturing setting.

This guide provides a comprehensive technical overview of the solubility and stability of this compound. Moving beyond simple data recitation, we will explore the chemical principles governing these properties, present predictive analyses, and detail robust experimental protocols for their empirical determination. The methodologies described are designed as self-validating systems, ensuring that researchers can generate reliable and reproducible data tailored to their specific applications.

Section 1: Core Physicochemical Properties

The molecular structure of this compound—a planar, aromatic indene ring system coupled with a polar carboxylic acid group—governs its physical and chemical behavior. The interplay between the nonpolar hydrocarbon framework and the polar, acidic functional group is the primary determinant of its solubility and interaction with various media.

Table 1.1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 14209-41-7 | [3][4] |

| Molecular Formula | C₁₀H₈O₂ | [3][5] |

| Molecular Weight | 160.17 g/mol | [3][5] |

| Appearance | Yellow Powder/Solid | [6] |

| Melting Point | 158-159 °C | [3] |

| Predicted pKa | 4.24 ± 0.20 | [3] |

| Predicted LogP | 2.31 | [4] |

The predicted pKa of ~4.24 is typical for a carboxylic acid attached to an unsaturated system and is a critical value for understanding its pH-dependent solubility.[3] Below this pH, the compound exists predominantly in its neutral, protonated form. Above this pH, it deprotonates to form the more water-soluble carboxylate anion. The LogP value of 2.31 indicates a preference for lipophilic environments over aqueous ones, suggesting limited solubility in water but better solubility in many organic solvents.[4]

Section 2: Solubility Profile

Solubility is a critical parameter for any chemical process, influencing everything from reaction kinetics to the feasibility of purification and formulation. The dual nature of this compound—part hydrophobic, part hydrophilic—results in a nuanced solubility profile.

Theoretical Considerations: Aqueous and Organic Solubility

Aqueous Solubility: The solubility of carboxylic acids in water is a function of the balance between the polar carboxyl group, which can hydrogen bond with water, and the nonpolar hydrocarbon portion.[7] For this compound, the large indene ring system significantly limits its aqueous solubility. However, this can be dramatically altered by pH. According to the Henderson-Hasselbalch equation, once the pH of the aqueous medium rises above the pKa (4.24), the compound will increasingly exist as its conjugate base, the indene-3-carboxylate anion. This salt form is ionic and thus significantly more soluble in water.[8]

Organic Solubility: Carboxylic acids are generally soluble in polar organic solvents.[7] The solubility of this compound is predicted to be favorable in solvents like acetonitrile, methanol, and ethanol, where both hydrogen bonding and dispersion forces can contribute to solvation. In non-polar solvents like hexane, solubility is expected to be very low. It is also noted that the presence of small amounts of water can sometimes enhance the solubility of carboxylic acids in certain organic solvents, a phenomenon attributed to the formation of hydrogen-bonded networks.[9]

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility. The causality behind this protocol is to ensure that the system reaches true equilibrium between the dissolved and solid states of the compound, providing a definitive solubility value under specific conditions.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of solid remains undissolved. This is critical to confirm that saturation has been reached.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired solvent or buffer (e.g., phosphate-buffered saline at pH 7.4, acetate buffer at pH 4.0, or organic solvents).

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a minimum of 24-48 hours. This extended time is necessary to ensure the system reaches thermodynamic equilibrium. A preliminary time-to-equilibrium study can be conducted by taking measurements at 24, 48, and 72 hours to confirm the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Subsequently, filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF) or centrifuge at high speed (e.g., >10,000 x g for 15 minutes) to remove all undissolved solids. This step is crucial to avoid artificially inflating the measured concentration.

-

Quantification: Prepare a dilution series of the clear filtrate in a suitable analysis solvent (e.g., acetonitrile/water). Analyze the samples using a calibrated, stability-indicating HPLC method (see Section 4) against a standard curve prepared from a known stock solution of this compound.

-

Calculation: The solubility is determined from the concentration of the saturated solution measured by HPLC.

References

- 1. This compound | 14209-41-7 [chemicalbook.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound CAS#: 14209-41-7 [m.chemicalbook.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. This compound | C10H8O2 | CID 84261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

Tautomeric Landscape of 1H-Indene-3-carboxylic Acid: A Guide for Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, is a critical yet often overlooked phenomenon in drug discovery and development. The specific tautomeric forms of a molecule can profoundly influence its physicochemical properties, receptor binding affinity, and metabolic stability. This technical guide provides an in-depth exploration of the tautomerism in 1H-indene-3-carboxylic acid, a scaffold of interest in medicinal chemistry. We will dissect the structural nuances of its tautomeric forms, present key quantitative data on its equilibrium, and provide detailed experimental and computational methodologies for its characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this dynamic molecular system.

Introduction: The Significance of Tautomerism in Medicinal Chemistry

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. This seemingly subtle structural change can have profound implications for a molecule's biological activity. Different tautomers can exhibit distinct hydrogen bonding patterns, lipophilicity, and three-dimensional shapes, thereby altering their interaction with biological targets. For drug candidates, understanding and controlling tautomeric equilibria is paramount for ensuring consistent efficacy, bioavailability, and a stable formulation.

The indene scaffold is a versatile building block in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory and antimicrobial properties. Specifically, this compound and its analogs are of growing interest. A comprehensive understanding of their tautomeric behavior is therefore essential for the rational design of novel therapeutics.

The Tautomeric Forms of this compound

The tautomerism of this compound is primarily centered around the migration of a proton from the acidic methylene group (C1) to the carboxyl group, in equilibrium with its isomeric form, 1H-indene-1-carboxylic acid. This isomerization proceeds through an enol intermediate.

The key tautomeric and isomeric species involved are:

-

This compound (The more stable isomer): This is the thermodynamically favored isomer.

-

1H-Indene-1-carboxylic acid (The less stable isomer): This isomer readily converts to the 3-carboxylic acid derivative.

-

Indene-1,3-dicarboxylic acid enol (The intermediate): This enol form is the transient species through which the isomerization occurs.

The equilibrium heavily favors the 3-carboxylic acid isomer, as evidenced by the equilibrium constant of the isomerization reaction.

Caption: Isomerization pathway of 1H-indene-carboxylic acids.

Quantitative Analysis of Tautomeric and Isomeric Equilibria

The isomerization and taut

An In-depth Technical Guide to the Electronic Properties of Substituted 1H-indene-3-carboxylic Acids

Introduction: The Versatile 1H-indene-3-carboxylic Acid Scaffold

The this compound core is a privileged scaffold in medicinal chemistry and materials science. Its unique bicyclic structure, combining aromatic and cyclopentene rings, imparts a rigid framework that is amenable to functionalization at multiple positions. This structural versatility allows for the fine-tuning of electronic properties, which is crucial for applications ranging from the development of novel therapeutic agents to the design of advanced organic electronic materials.

In drug discovery, the indene scaffold is found in a variety of bioactive molecules, exhibiting anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The carboxylic acid moiety, in particular, can act as a key pharmacophore, engaging in hydrogen bonding interactions with biological targets. However, the presence of a carboxylic acid can also impact a molecule's pharmacokinetic profile, making the ability to modulate its acidity and overall electronic character through substitution a critical aspect of lead optimization.[3]

In the realm of materials science, indene derivatives are being explored as components of organic solar cells and other electronic devices.[4][5] The electronic properties of these molecules, such as their HOMO/LUMO energy levels and electrochemical band gaps, directly govern their performance in such applications. Understanding how substituents on the indene ring system influence these properties is therefore essential for the rational design of new functional materials.

This technical guide provides a comprehensive overview of the electronic properties of substituted 1H-indene-3-carboxylic acids. We will delve into the synthesis of these compounds, the experimental techniques used to characterize their electronic properties, and the computational methods employed to gain deeper insights into structure-property relationships. This guide is intended for researchers, scientists, and drug development professionals who are working with or are interested in this versatile class of molecules.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted 1H-indene-3-carboxylic acids can be achieved through various synthetic routes, often involving the construction of the indene core followed by the introduction or modification of the carboxylic acid group. The choice of synthetic strategy is often dictated by the desired substitution pattern on both the aromatic and cyclopentene rings.

A common approach involves the cyclization of appropriately substituted precursors. For instance, Friedel-Crafts acylation can be employed to form the five-membered ring.[1] Another powerful set of methods involves transition metal-catalyzed reactions, such as palladium-catalyzed Suzuki coupling followed by ruthenium-catalyzed ring-closing metathesis, which allows for the controlled construction of functionalized indene derivatives from readily available starting materials.[6][7]

For the synthesis of more complex derivatives, such as those with a dicyanomethylene group, multi-step sequences are often necessary. These can involve Perkin reactions followed by Knoevenagel condensations.[5] The synthesis of a 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid, for example, has been reported via the reaction of 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile with tert-butyl acetoacetate.[4][5]

Representative Synthetic Protocol: Synthesis of Ethyl 1-alkyl-1H-indene-2-carboxylates

This protocol, adapted from the work of Taktouk et al., demonstrates an efficient method for the synthesis of substituted indene derivatives that can be further elaborated to the corresponding carboxylic acids.[8]

Step 1: Preparation of Allyl Acetate Intermediate

-

To a solution of the corresponding indenol in a suitable solvent (e.g., dichloromethane), add acetic anhydride and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction by washing with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the allyl acetate.

Step 2: Coupling with Grignard Reagents

-

Dissolve the allyl acetate in anhydrous THF and cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon).

-

Add a catalytic amount of a copper salt, such as lithium cuprate (LiCuBr₂).

-

Slowly add the Grignard reagent (e.g., alkyl magnesium bromide) to the reaction mixture.

-

Allow the reaction to stir at low temperature and then warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ethyl 1-alkyl-1H-indene-2-carboxylate.

Step 3: Hydrolysis to the Carboxylic Acid

-

Dissolve the ester in a mixture of a suitable solvent (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Heat the reaction mixture at reflux until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the pure substituted this compound.

Caption: General workflow for the synthesis of substituted 1H-indene-3-carboxylic acids.

Experimental Analysis of Electronic Properties

The electronic properties of substituted 1H-indene-3-carboxylic acids can be experimentally determined using a variety of techniques. These methods provide quantitative data on key parameters that govern the behavior of these molecules in different applications.

Acidity (pKa)

The acidity of the carboxylic acid group is a fundamental electronic property that is highly sensitive to the nature of the substituents on the indene ring. Electron-withdrawing groups (EWGs) on the aromatic ring, such as nitro or cyano groups, stabilize the resulting carboxylate anion through inductive and/or resonance effects, thereby increasing the acidity (lowering the pKa).[9][10] Conversely, electron-donating groups (EDGs), such as alkyl or alkoxy groups, destabilize the carboxylate anion and decrease the acidity (increasing the pKa).

The pKa can be determined experimentally by potentiometric titration. A solution of the carboxylic acid is titrated with a standard solution of a strong base, and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized.

The influence of substituents on the acidity of benzoic acids has been extensively studied and quantified using the Hammett equation:

log(K/K₀) = ρσ

where K is the acid dissociation constant of the substituted acid, K₀ is that of the unsubstituted acid, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that reflects the sensitivity of the reaction to substituent effects.[11][12][13] Similar relationships can be established for substituted 1H-indene-3-carboxylic acids to provide a quantitative understanding of substituent effects.

Redox Potentials and Frontier Molecular Orbital Energies

Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the redox potentials of a molecule, which in turn can be used to estimate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[14] These frontier molecular orbitals are crucial in determining the electronic and optical properties of a molecule, particularly in the context of organic electronics.

Experimental Protocol for Cyclic Voltammetry:

-

Prepare a solution of the substituted this compound in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Scan the potential between the working and reference electrodes and record the resulting current at the working electrode.

-

Calibrate the potential scale using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.[1]

From the cyclic voltammogram, the onset oxidation potential (Eₒₓ) and onset reduction potential (EᵣₑᏧ) can be determined. These values can then be used to estimate the HOMO and LUMO energy levels using the following empirical equations:

E(HOMO) = -[Eₒₓ - E(Fc/Fc⁺) + 4.8] eV E(LUMO) = -[EᵣₑᏧ - E(Fc/Fc⁺) + 4.8] eV

The electrochemical band gap (E(g)) can be calculated as the difference between the HOMO and LUMO energies:

E(g) = E(LUMO) - E(HOMO)

References

- 1. Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials for Flexible Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New indene-derivatives with anti-proliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Indene synthesis [organic-chemistry.org]

- 7. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. quora.com [quora.com]

- 11. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 12. pharmacy180.com [pharmacy180.com]

- 13. Hammett equation - Wikipedia [en.wikipedia.org]

- 14. ossila.com [ossila.com]

The Discovery, Synthesis, and Application of 1H-Indene-3-carboxylic Acid: A Technical Guide for Researchers

Abstract: The indene scaffold is a privileged structure in chemical science, forming the core of numerous natural products and synthetic molecules with significant biological activity. This technical guide provides an in-depth exploration of a key derivative, 1H-Indene-3-carboxylic acid, from its historical roots in the study of indanones to its modern applications as a versatile synthetic intermediate. We will delve into the foundational synthetic strategies, focusing on the robust intramolecular Friedel-Crafts acylation to construct the indanone precursor, and detail the subsequent functionalization to yield the target molecule. Furthermore, this guide will illuminate the compound's emerging importance in medicinal chemistry, particularly as a building block for novel therapeutic agents.

Introduction: The Indene Scaffold in Chemical Science

The indene framework, a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, has long captured the attention of chemists. Its unique electronic and structural properties make it a valuable component in materials science and a cornerstone in the synthesis of complex organic molecules.

Historical Context: From Coal Tar to a Privileged Structure

Initially isolated from coal tar, indene itself was a subject of early organic chemistry research.[1][2] However, the true potential of the indene scaffold was realized with the development of synthetic methodologies that allowed for the construction of functionalized derivatives. These derivatives, including indanones and indene carboxylic acids, have become recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[3]

This compound: A Key Intermediate

This compound is a solid at room temperature and serves as a crucial intermediate in the synthesis of more complex molecules. Its utility stems from the presence of both the indene core and the reactive carboxylic acid functionality, which allows for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₂ | |

| Molecular Weight | 160.17 g/mol | |

| CAS Number | 5020-21-3 | |

| Appearance | Solid |

The spectroscopic signature of this compound is characterized by specific signals in NMR and IR spectroscopy that confirm its structure. The ¹H NMR spectrum shows characteristic peaks for the aromatic and vinyl protons of the indene ring, along with a downfield signal for the acidic proton of the carboxyl group, typically around 12 ppm.[4] The ¹³C NMR spectrum displays a signal for the carboxyl carbon in the range of 165-185 ppm.[4] In infrared spectroscopy, a broad O-H stretch from 2500-3300 cm⁻¹ and a strong C=O stretch around 1710 cm⁻¹ are indicative of the carboxylic acid group.[4]

Historical Development of Synthetic Routes

While a definitive first synthesis of this compound is not prominently documented, its historical development is intrinsically linked to the synthesis of 1-indanones. The first synthesis of 1-indanone from a carboxylic acid precursor, hydrocinnamic acid, was described by Price and Lewis in 1939, albeit in a modest 27% yield using sulfuric acid at high temperatures.[3][5]

The Advent of Intramolecular Cyclization: The Friedel-Crafts Reaction

A more efficient and general route to the indanone core was established through the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides.[3] This reaction, which involves an electrophilic aromatic substitution to form the five-membered ring, remains a cornerstone of indanone synthesis.

The mechanism involves the generation of a highly electrophilic acylium ion from the carboxylic acid or acyl chloride, which is then attacked by the electron-rich aromatic ring in an intramolecular fashion.[6] Subsequent deprotonation restores aromaticity and yields the 1-indanone.

From Indanone to Indene-3-carboxylic Acid: A Plausible Pathway

With a robust method for 1-indanone synthesis established, the subsequent conversion to this compound likely involves two key transformations: the introduction of a carboxylic acid or a precursor at the 2- or 3-position, and the formation of the endocyclic double bond. One plausible historical approach would be a Reformatsky reaction.[7][8][9] This reaction involves the treatment of a ketone, such as 1-indanone, with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester.[7][8][9] Subsequent dehydration of the resulting alcohol would introduce the double bond, and hydrolysis of the ester would yield the desired carboxylic acid.

Modern Synthetic Methodologies

Modern approaches to this compound still often rely on the foundational Friedel-Crafts reaction, but with optimized conditions and catalysts. Additionally, novel metal-catalyzed reactions have expanded the synthetic chemist's toolkit.

The Classic Route: From 3-Phenylpropanoic Acid

This reliable, multi-step synthesis remains a common approach.

3.1.1 Step 1: Intramolecular Friedel-Crafts Acylation to 1-Indanone

The cyclization of 3-phenylpropanoic acid or its acyl chloride is a key step. While the direct cyclization of the carboxylic acid can be achieved, it often requires harsh conditions. The use of the acyl chloride with a Lewis acid like aluminum chloride (AlCl₃) is a common and often higher-yielding method.[6]

Table 2: Comparison of Catalysts for 1-Indanone Synthesis

| Catalyst System | Starting Material | Conditions | Yield | Reference |

| 20% H₂SO₄ | Hydrocinnamic acid | 140 °C | 27% | [3] |

| AlCl₃ | Phenylpropionic acid chloride | Benzene | 90% | [3] |

| Triflic Acid | 3-Phenylpropanoic acid | Anhydrous CH₂Cl₂ | High | [6] |

| NbCl₅ | 3-Arylpropanoic acids | Room Temperature | Good | [3] |

3.1.2 Step 2: Functionalization and Dehydration

A modern approach to convert 1-indanone to this compound could involve a Reformatsky-type reaction.

Alternative and Modern Approaches

Recent advances have led to the development of more direct and efficient methods for synthesizing substituted indenes, including those with carboxylic acid functionalities. These include various transition metal-catalyzed cyclizations and one-pot cascade reactions.[10][11]

Applications in Drug Discovery and Development

The indene scaffold is of significant interest to medicinal chemists. This compound, in particular, serves as a valuable building block for the synthesis of bioactive molecules.

Case Study: A Precursor for Novel Caspase Inhibitors for Hepatitis B

A notable application of a closely related compound, 1H-inden-1-one-3-carboxylic acid, is in the synthesis of potent caspase inhibitors.[12] Caspases are a family of proteases that play a crucial role in apoptosis (programmed cell death) and inflammation. Inhibitors of these enzymes are being investigated for a variety of therapeutic applications, including the treatment of hepatitis B.[12] A Chinese patent describes a caspase inhibitor with an IC₅₀ of 10.8 nM, which has the potential to be a new drug for treating hepatitis B.[12] The synthesis of this compound utilizes 1H-inden-1-one-3-carboxylic acid as a starting material, highlighting the importance of this indene derivative in the development of new medicines.[12] Although the patent does not detail the preparation of the starting material, it underscores its value in accessing complex and potent drug candidates.

Detailed Experimental Protocols

The following protocols are representative examples of the synthesis of 1-indanone and its potential conversion to this compound.

Protocol 1: Synthesis of 1-Indanone via Friedel-Crafts Acylation of 3-Phenylpropionyl Chloride

Materials:

-

3-Phenylpropionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Deionized water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under an inert atmosphere.

-

Dissolve 3-phenylpropionyl chloride (1.0 eq) in anhydrous DCM to a concentration of approximately 0.2 M.

-

Cool the flask to 0 °C in an ice-water bath.

-

Add anhydrous AlCl₃ (1.2 eq) in small portions over 30-45 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-indanone.

-

Purify the product by column chromatography or distillation.

Expected Yield: High yields are often achievable with this method.[3][6]

Protocol 2: Synthesis of Ethyl 1H-indene-3-carboxylate via Reformatsky Reaction and Dehydration (Hypothetical)

Materials:

-

1-Indanone

-

Ethyl bromoacetate

-

Activated zinc dust

-

Anhydrous tetrahydrofuran (THF)

-

p-Toluenesulfonic acid (p-TsOH)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried flask under an inert atmosphere, add activated zinc dust (1.5 eq) and anhydrous THF.

-

Add a solution of 1-indanone (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous THF dropwise to the zinc suspension. Gentle heating may be required to initiate the reaction.

-

After the addition is complete, reflux the mixture for 2-3 hours until the 1-indanone is consumed (monitor by TLC).

-

Cool the reaction to room temperature and quench with saturated NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude β-hydroxy ester.

-

Dissolve the crude intermediate in toluene, add a catalytic amount of p-TsOH, and reflux with a Dean-Stark trap to remove water.

-

Monitor the dehydration by TLC. Upon completion, cool the reaction, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

-

Purify the resulting ethyl 1H-indene-3-carboxylate by column chromatography.

Note: The final step to obtain this compound would be a standard ester hydrolysis using aqueous base followed by acidic workup.

Conclusion and Future Outlook

This compound, with its roots in the classical synthesis of indanones, has evolved into a valuable and versatile building block in modern organic synthesis. The foundational Friedel-Crafts acylation provides a reliable route to its key precursor, and subsequent functionalization strategies offer access to the target molecule. Its application in the synthesis of potent caspase inhibitors for potential use in treating hepatitis B underscores its significance in medicinal chemistry. As research into novel therapeutics continues, the demand for efficient and scalable syntheses of such privileged scaffolds will undoubtedly grow, ensuring that this compound and its derivatives remain an active area of investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. 646. A synthesis of indane-1-carboxylic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 6. benchchem.com [benchchem.com]

- 7. byjus.com [byjus.com]

- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 9. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 10. Indanone synthesis [organic-chemistry.org]

- 11. Indene synthesis [organic-chemistry.org]

- 12. CN102603520A - Method for preparing 1H-indene-1-ketone-3-methanoic acid compound - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 1H-Indene-3-carboxylic Acid: An Application Note and Protocol for Pharmaceutical Research and Development

Abstract

1H-Indene-3-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry, serving as key intermediates in the synthesis of various therapeutic agents. This application note provides a comprehensive guide for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. We present a detailed, field-proven protocol for the base-mediated carboxylation of indene, delving into the underlying reaction mechanism, experimental design, and characterization of the final product. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process.

Introduction

The indene scaffold is a privileged structure in drug discovery, appearing in a range of biologically active molecules. The introduction of a carboxylic acid moiety at the 3-position of the 1H-indene ring system provides a versatile handle for further chemical modifications, enabling the construction of complex molecular architectures with therapeutic potential. For instance, indene derivatives are being investigated for their anti-inflammatory and antimicrobial properties. A reliable and scalable synthesis of this compound is therefore a critical first step in the exploration of this chemical space for novel drug candidates.

This document outlines a robust protocol for the synthesis of this compound via the direct carboxylation of indene. The chosen methodology employs a potassium phenoxide base in dimethylformamide (DMF) to facilitate the reaction with carbon dioxide. This approach offers high yields and proceeds under relatively mild conditions.

Reaction Mechanism and Rationale